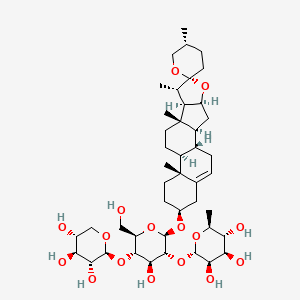
Sprengerinin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Sprengerinin C involves complex organic reactions that enable the formation of its unique molecular structure. Although specific synthesis pathways of Sprengerinin C are not detailed in the provided literature, the synthesis of complex molecules like Sprengerinin C often involves palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions, showcasing advanced synthetic techniques in organic chemistry (He et al., 2012).
Molecular Structure Analysis
The molecular structure of Sprengerinin C, like many complex organic compounds, is characterized by specific functional groups and a unique arrangement of atoms that contribute to its biological activity. Studies on similar compounds emphasize the importance of C-H bond activation adjacent to nitrogen in heterocycles, a key feature that might be relevant to understanding the molecular architecture and reactivity of Sprengerinin C (Campos, 2007).
Chemical Reactions and Properties
Sprengerinin C exhibits a range of chemical reactions and properties, notably its anti-tumorigenic effects through the inhibition of proliferation and angiogenesis, and induction of apoptosis in hepatocellular carcinoma models. Its mechanism of action includes blocking key pathways for tumor angiogenesis and inducing cell cycle arrest and apoptosis through various molecular pathways (Zeng et al., 2013).
科学的研究の応用
Sprengerinin C and Hepatocellular Carcinoma : A study by Zeng et al. (2013) demonstrated that Sprengerinin C, a naturally derived compound, suppressed tumor angiogenesis in human umbilical vein endothelial cells. It was found to block key pathways for tumor angiogenesis and induce apoptosis in HepG-2/BEL7402 cells, a human hepatocellular carcinoma cell line. The study also showed its effectiveness in a nude mouse xenograft model of human hepatocellular carcinoma.
Cytotoxic Effects on Lung Cancer Cells : In another study, Liu et al. (2021) evaluated the cytotoxic effects of Sprengerinin C using human large cell lung carcinoma cells (NCI-H460 cells). The compound showed significant cytotoxic effects, inducing apoptosis and G2/M phase cycle arrest in the cell line.
作用機序
Target of Action
Sprengerinin C is a potential angiogenesis inhibitor . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue.
Mode of Action
Sprengerinin C interacts with its targets by inhibiting the process of angiogenesis . This interaction results in the suppression of the formation of new blood vessels, thereby potentially limiting the growth of tumors.
Result of Action
Sprengerinin C exerts anti-tumorigenic effects in vitro . It does this by inhibiting proliferation and angiogenesis and inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. By controlling cell death, Sprengerinin C could potentially prevent the uncontrolled cell growth characteristic of cancer.
Action Environment
It is known that environmental factors can influence the epigenetics of a cell, potentially affecting gene expression and subsequent health outcomes
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTBUZSIVDQK-QYOOOATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sprengerinin C | |
Q & A
Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?
A1: Research indicates that Sprengerinin C exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

